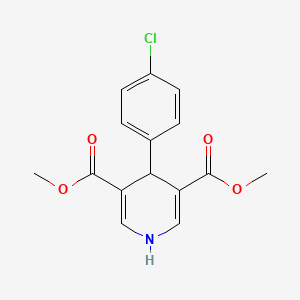

![molecular formula C16H21N5O3S B5517269 (1S*,5R*)-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517269.png)

(1S*,5R*)-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a part of a broader class of chemicals known for their complex structures and potential for various applications. It belongs to the category of compounds featuring oxadiazole and thiazole units, which are often explored for their unique chemical and physical properties.

Synthesis Analysis

The synthesis of such compounds generally involves multiple steps, starting from basic reactants to the formation of the complex structure. A relevant example in this context is the work by Jiang et al. (2012), where novel oxadiazole derivatives were synthesized from basic carboxylic acids and carboxylates, indicating a possible pathway for the synthesis of our target compound (Jiang et al., 2012).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like IR, NMR, and HRMS are commonly used to determine the molecular structure of such complex compounds. For instance, the study of the spatial structure of related compounds provides insights into the arrangement of different groups within the molecule and the overall molecular geometry (Jiang et al., 2012).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, reflecting their reactivity and interaction with other molecules. The study by Czardybon et al. (2008) on a similar bicyclic oxadiazoline demonstrates the compound's ability to undergo thermolysis and form different intermediates, which is indicative of the complex chemical behavior of our target compound (Czardybon et al., 2008).

Physical Properties Analysis

The physical properties of such compounds can be influenced by their molecular structure. The presence of different functional groups and the overall molecular geometry play a crucial role in determining properties like solubility, melting point, and boiling point.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other compounds, are crucial for understanding the potential applications of these compounds. Studies like that of Pardeshi et al. (2010) and Mieusset et al. (2008) provide insights into the synthesis methodologies and reactivity, which can be extrapolated to understand the chemical behavior of our target compound (Pardeshi et al., 2010), (Mieusset et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Receptor Affinity

The compound, as part of a group of stereoisomeric alcohols and methyl ethers derived from (R)- and (S)-glutamate, has been synthesized and studied for its affinity to σ1 receptors. A particular focus has been on its ability to inhibit cell growth in human tumor cell lines, especially in small cell lung cancer. This highlights its potential application in cancer research and treatment (Geiger et al., 2007).

Antibacterial and Antimicrobial Activities

Research has also been conducted on the synthesis of novel compounds, including those with 1,2,4-oxadiazol-5-yl groups, for their antibacterial and antimicrobial properties. These studies have demonstrated the effectiveness of such compounds against various bacterial strains, indicating their potential use in developing new antibacterial agents (Chehrouri & Othman, 2021), (Krishna et al., 2015).

Enantioselective Synthesis and Chirality

The compound's synthesis involves enantioselective processes and considerations of chirality. This aspect is crucial in the development of pharmaceuticals where stereochemistry can significantly impact the efficacy and safety of a drug (Beagley et al., 1993).

Corrosion Inhibition

Another interesting application of related compounds is in the field of corrosion inhibition. Studies have shown that 1,3,4-oxadiazole derivatives can effectively inhibit corrosion in metals, suggesting potential industrial applications for protecting metal surfaces in harsh chemical environments (Ammal et al., 2018).

Cancer Treatment Potential

Further research into similar compounds has demonstrated potential for treating various cancer types. The synthesis of these compounds and subsequent testing on human cancer cell lines show promise in developing new anticancer drugs (Yakantham et al., 2019).

Eigenschaften

IUPAC Name |

(1S,5R)-3-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3S/c1-23-8-14-18-15(24-19-14)7-20-4-11-2-3-13(6-20)21(16(11)22)5-12-9-25-10-17-12/h9-11,13H,2-8H2,1H3/t11-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPKFOZIYQQNML-WCQYABFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NOC(=N1)CN2CC3CCC(C2)N(C3=O)CC4=CSC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC1=NOC(=N1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CSC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

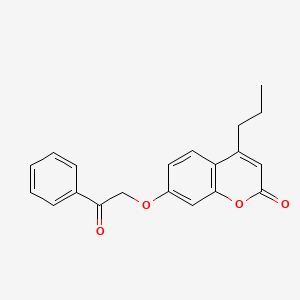

![6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5517192.png)

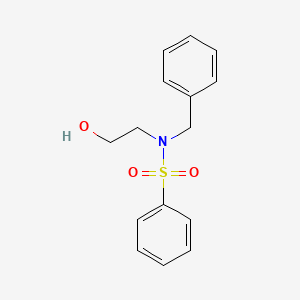

![N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5517208.png)

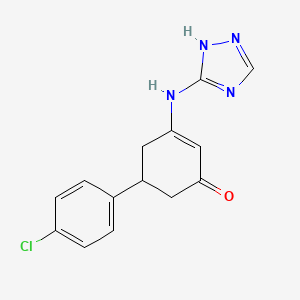

![4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}carbonothioyl)morpholine](/img/structure/B5517215.png)

![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5517244.png)

![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5517260.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5517261.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}acetohydrazide](/img/structure/B5517276.png)

![methyl 5-[(3-hydroxy-3-piperidinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B5517279.png)

![2-(3-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5517287.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5517295.png)